molecular formula C20H21N3O4S B2937001 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide CAS No. 1226429-49-7

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2937001
CAS No.: 1226429-49-7
M. Wt: 399.47
InChI Key: FUCZGHDVGDHQGM-UHFFFAOYSA-N
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Description

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Research into the structural analogs of N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide has shown promising anticancer properties. For example, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines. Among these compounds, certain derivatives exhibited significant inhibitory activity, highlighting the potential for these molecules in chemotherapy research (Kaya et al., 2017). Furthermore, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown considerable antioxidant and anticancer activities, indicating their usefulness in developing new therapeutic agents (Tumosienė et al., 2020).

Insecticidal Activity

Compounds containing 1,3,4-oxadiazole rings have also been investigated for their insecticidal activities. A series of anthranilic diamides analogs with 1,3,4-oxadiazole rings demonstrated good activity against the diamondback moth (Plutella xylostella), a common pest affecting cruciferous crops. These findings suggest potential applications of these compounds in agricultural pest management (Qi et al., 2014).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical analyses have been used to understand the interaction mechanisms and stability of related compounds at the molecular level. Such studies aid in predicting the biological effects and optimizing the structural properties for enhanced activity. For instance, molecular docking and DFT calculations were conducted on related compounds to evaluate their potential as biological agents, underscoring the importance of computational methods in drug design and development (Viji et al., 2020).

Properties

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-25-15-7-9-16(10-8-15)26-14-18-22-20(27-23-18)13-21-19(24)11-12-28-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCZGHDVGDHQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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